molecular formula C18H21ClN2O5S B2445213 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060327-51-5

1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2445213
CAS No.: 2060327-51-5
M. Wt: 412.89
InChI Key: PXZRPIJKURXGMD-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a synthetic compound known for its complex structure and significant biochemical activity

Properties

IUPAC Name

1-[8-(3-chloro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-26-16-5-4-14(10-15(16)19)27(24,25)21-11-2-3-12(21)9-13(8-11)20-17(22)6-7-18(20)23/h4-5,10-13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRPIJKURXGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves multiple steps including sulfonylation, cyclization, and diastereoselective reduction. Each step requires precise reaction conditions such as controlled temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the compound is produced through batch synthesis processes that incorporate advanced techniques like continuous flow reactors and automated control systems to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: : The products of these reactions depend on the specific reagents and conditions employed. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can lead to the formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: : In chemistry, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is used as a model compound to study sulfonyl-based reactions and mechanisms.

Biology: : This compound has been explored for its potential use as a biochemical probe in biological research to investigate enzyme activity and protein interactions.

Medicine: : Preliminary studies suggest it may have therapeutic potential in treating conditions related to the central nervous system due to its unique interaction with specific neurotransmitter receptors.

Industry: : In the industrial sector, the compound is utilized in the development of specialty chemicals and materials due to its stable and reactive sulfonyl group.

Mechanism of Action

The exact mechanism of action involves the interaction of its sulfonyl group with molecular targets like enzymes or receptors. This interaction often disrupts normal biochemical pathways, leading to significant biological effects. The molecular pathways typically involve binding to active sites of enzymes or receptors, causing inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonylureas: : Used in diabetes treatment.

  • Sulfonamides: : Widely used in antibiotics.

  • Sulfoxides: : Known for their applications in organic synthesis.

Biological Activity

The compound 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS Number: 2060327-51-5) is a novel chemical entity with potential pharmacological applications. Its unique structural features suggest a range of biological activities, particularly in the fields of antibacterial and enzyme inhibition.

Chemical Structure and Properties

This compound features a bicyclic structure with a pyrrolidine moiety and a sulfonamide group, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀ClN₃O₄S
Molecular Weight345.8 g/mol
CAS Number2060327-51-5

Antibacterial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's sulfonamide functionality is particularly noted for its effectiveness against bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on critical enzymes:

  • Acetylcholinesterase (AChE) : A key target in neuropharmacology, compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease.
  • Urease : The compound has shown promising results as a urease inhibitor, with IC₅₀ values significantly lower than standard reference compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into their mechanisms of action:

  • Docking Studies : Molecular docking studies reveal that these compounds interact effectively with amino acid residues in target proteins, suggesting a strong binding affinity that correlates with their biological efficacy .
  • Pharmacological Screening : In vitro assays have confirmed the antibacterial and enzyme inhibitory activities of various derivatives, highlighting their potential as therapeutic agents .

Summary of Findings

Activity TypeObserved EffectReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AChE InhibitionStrong inhibitory activity
Urease InhibitionIC₅₀ values significantly lower than reference compounds

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione?

  • Methodological Answer : The synthesis involves multi-step routes:

Core bicyclic amine formation : Cyclization of precursor amines under optimized conditions (e.g., reflux in DMF with anhydrous potassium carbonate) to form the 8-azabicyclo[3.2.1]octane scaffold .

Sulfonylation : Reaction with 3-chloro-4-methoxyphenylsulfonyl chloride under inert conditions to introduce the sulfonyl group .

Pyrrolidine-2,5-dione coupling : Nucleophilic substitution or amidation to attach the dione moiety.

  • Optimization : Reaction conditions (solvents, catalysts, temperature) and purification methods (column chromatography, recrystallization) are critical for yield and purity .

Q. How does the compound’s bicyclic structure influence its physicochemical properties?

  • Methodological Answer :

  • Conformational analysis : X-ray crystallography (as in related analogs) reveals chair and envelope conformations in the bicyclic system, affecting solubility and membrane permeability .
  • Electronic effects : The sulfonyl group enhances polarity, while the chloro-methoxyphenyl moiety contributes to lipophilicity. Computational tools (e.g., DFT) can predict logP and pKa .

Q. What preliminary assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • In vitro screening :

Receptor binding assays : Target nAChRs (nicotinic acetylcholine receptors) via radioligand displacement .

Enzyme inhibition : Test against proteases or kinases using fluorogenic substrates.

  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) and functional readouts (calcium flux for receptor activation) .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s selectivity for nAChR subtypes?

  • Methodological Answer :

  • SAR-driven design : Replace the benzonitrile group (in analogs) with bioisosteres (e.g., trifluoromethyl, triazole) to modulate binding .
  • Docking studies : Use cryo-EM or homology models of nAChR subtypes (e.g., α4β2 vs. α7) to predict interactions .
  • In vivo validation : Behavioral assays in rodent models for cognitive or analgesic effects .

Q. What experimental approaches resolve contradictions in reported bioactivity data across analogs?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify variables (e.g., assay conditions, cell lines) causing discrepancies .
  • Standardization : Adopt uniform protocols (e.g., NIH Assay Guidance Manual) for IC50 determination .
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Q. How does the sulfonamide group influence metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • In vitro ADME :

Microsomal stability assays : Liver microsomes + NADPH to assess oxidative metabolism .

CYP inhibition screening : Identify drug-drug interaction risks.

  • In silico modeling : Predict metabolic hotspots (e.g., sulfonamide cleavage) using software like Schrödinger .

Q. What strategies mitigate synthetic challenges in scaling up the bicyclic core?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis to improve heat/mass transfer in cyclization steps .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, residence time) via fractional factorial design .
  • Crystallization engineering : Control polymorphism during recrystallization for consistent purity .

Methodological Training & Best Practices

Q. How to integrate computational and experimental methods for efficient reaction design?

  • Answer :

  • Reaction path prediction : Use quantum chemical calculations (e.g., Gaussian) to explore intermediates and transition states .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes .
  • Feedback loops : Validate computational predictions with small-scale experiments, then refine models .

Q. What safety protocols are critical for handling intermediates with reactive sulfonyl groups?

  • Answer :

  • PPE : Gloves, goggles, and fume hoods for sulfonylation steps (risk of SO2 release) .
  • Waste management : Neutralize acidic byproducts before disposal .

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